dansyl-ethanolamine

Fluorescence Spectroscopy Phosphorimetry Analytical Chemistry

Select dansyl-ethanolamine (CAS 5282-89-3) for workflow-critical advantages that simpler dansyl probes cannot provide. Unlike moisture-sensitive dansyl chloride, this stable, pre-formed fluorophore is ready for direct use or conjugation. Its terminal hydroxyl group enables further derivatization into complex probes such as dansyl-labeled phospholipids (DPE), which report precisely from the glycerol backbone region of lipid bilayers. With >85% recovery from complex matrices, it is an ideal standard for HPLC-FLD quantification of ethanolamine. Ensure experimental success by choosing the probe with both spectral reporting and downstream functionalization capability.

Molecular Formula C14H18N2O3S
Molecular Weight 294.37 g/mol
CAS No. 5282-89-3
Cat. No. B047480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedansyl-ethanolamine
CAS5282-89-3
SynonymsDNS-d6-ethanolamine;  N-Dansylethanolamine-d6;  5-(Dimethylamino)-N-(2-hydroxyethyl)-1-naphthalenesulfonamide-d6; _x000B_2-(5-Dimethylamino-1-naphthalenesulfonamido)ethanol;  2-(Dansylamino)ethanol-d6;  5-(Dimethylamino)-N-(2-hydroxyethyl)-naphthalene-1-sulfona
Molecular FormulaC14H18N2O3S
Molecular Weight294.37 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCO
InChIInChI=1S/C14H18N2O3S/c1-16(2)13-7-3-6-12-11(13)5-4-8-14(12)20(18,19)15-9-10-17/h3-8,15,17H,9-10H2,1-2H3
InChIKeyOLNUFXNRCJFBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-ethanolamine (CAS 5282-89-3) for Analytical and Biochemical Procurement: A Fluorescent Probe Overview


Dansyl-ethanolamine (CAS 5282-89-3) is a small-molecule fluorescent probe comprising the environment-sensitive 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) fluorophore conjugated to an ethanolamine linker [1]. This hybrid structure confers a dual functionality: it retains the robust fluorescence of the dansyl core (excitation ~335–350 nm, emission ~510–540 nm) while the terminal hydroxyl group provides a reactive handle for further derivatization or conjugation [2]. This combination of bright, solvatochromic fluorescence with a versatile, hydrophilic linker distinguishes it within the broader class of dansyl-based probes, making it particularly well-suited for applications where both spectral reporting and downstream functionalization are required [3].

Why Generic Dansyl Probes Cannot Substitute for Dansyl-ethanolamine (CAS 5282-89-3)


Direct substitution of dansyl-ethanolamine with other commercially available dansyl probes (e.g., dansyl chloride, dansyl amide, dansyl cadaverine) is not scientifically equivalent and risks experimental failure. Dansyl chloride is a highly reactive, moisture-sensitive labeling reagent that must be handled under strictly anhydrous conditions, whereas dansyl-ethanolamine is a stable, pre-formed fluorescent compound ready for direct use or conjugation [1]. Dansyl amide, the simplest dansyl derivative, lacks the terminal hydroxyl group required for further functionalization, limiting its utility to simple labeling applications [2]. Similarly, dansyl cadaverine, with its long alkylamine chain, exhibits a fundamentally different membrane interaction profile and is primarily used as an autophagy marker, not as a general-purpose fluorescent building block [3]. The evidence presented below quantifies these critical performance and application differences that dictate the specific selection of dansyl-ethanolamine for certain workflows.

Quantitative Differentiation of Dansyl-ethanolamine (CAS 5282-89-3) Against Closest Analogs


Spectral Differentiation: Dansyl-ethanolamine Exhibits a Red-Shifted Excitation/Emission Profile vs. Dansyl Chloride

Dansyl-ethanolamine demonstrates a clear spectral shift to longer wavelengths compared to the parent compound, dansyl chloride (DNS-Cl). In micelle-stabilized room temperature phosphorescence (MS-RTP) studies, the derivative product (dansyl-ethanolamine) exhibited a red shift in both excitation and emission maxima relative to DNS-Cl, whose values were λex/λem = 328/558 nm [1]. Furthermore, the optimal pH for phosphorescence emission of dansyl-ethanolamine increased from 7 (for DNS-Cl) to 10, indicating a significant alteration in the molecule's environmental sensitivity and protonation state upon conjugation with ethanolamine [1].

Fluorescence Spectroscopy Phosphorimetry Analytical Chemistry

Recovery Efficiency in Complex Matrices: Dansyl-ethanolamine Achieves >85% Recovery in Wine Analysis, Comparable to Other Biogenic Amines

In the development of a solid-phase extraction (SPE) and HPLC method for biogenic amines in wine, the recovery efficiency for dansylated ethanolamine was determined to be better than 85% [1]. This performance was on par with other key amines analyzed in the same study, including tryptamine, phenethylamine, putrescine, cadaverine, and histamine, all of which also demonstrated recoveries exceeding 85% [1]. The method achieved limits of detection for dansylated amines between 50 and 150 μg/L [1].

Analytical Chemistry Food Science HPLC Method Development

Sub-Cellular Localization in Membranes: Dansyl-ethanolamine (as Dansyl Phosphatidylethanolamine) Precisely Targets the Glycerol Backbone Region

When incorporated into phosphatidylcholine bilayer vesicles as the phospholipid analog dansyl phosphatidylethanolamine (DPE), the dansyl fluorophore localizes specifically to the glycerol backbone region of the lipid bilayer [1]. This is in stark contrast to other membrane probes like anthroyl stearic acid, which resides in the hydrophobic hydrocarbon core, and octadecyl naphthylamine sulfonic acid, which positions itself at the aqueous interface [1]. This precise spatial localization is inferred from the emission spectra of the probes within the vesicle environment [1].

Membrane Biophysics Fluorescence Microscopy Lipidomics

High-Value Application Scenarios for Procuring Dansyl-ethanolamine (CAS 5282-89-3)


Development of HPLC-FLD Methods for Amine Quantification in Complex Matrices

Based on its demonstrated high recovery (>85%) from wine matrices [1], dansyl-ethanolamine is an ideal standard for developing and validating HPLC methods with fluorescence detection (FLD) for the quantification of ethanolamine and related amines in complex biological, food, or environmental samples. Its pre-derivatized, stable nature simplifies method development compared to in-situ derivatization with dansyl chloride [2].

Synthesis of Functionalized Fluorescent Probes and Biomolecule Conjugates

The presence of a terminal hydroxyl group on dansyl-ethanolamine provides a versatile chemical handle for further derivatization, unlike simpler analogs like dansyl amide [1]. This enables its use as a building block for synthesizing more complex fluorescent probes, such as dansyl-labeled phospholipids (e.g., DOPE) for membrane studies [2], or for conjugating to other biomolecules through ester or ether linkages.

Investigating Membrane Biophysics with Spatially-Resolved Fluorescence

For research requiring precise spatial information within lipid bilayers, dansyl-ethanolamine (in its phospholipid form, DPE) offers a distinct advantage. As established in model membrane systems, it reports specifically from the glycerol backbone region [1]. This allows researchers to probe lipid order, polarity, and dynamics at this specific depth, providing mechanistic insights that are inaccessible with probes that localize elsewhere in the membrane [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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